

Application Notes & Protocols: High-Throughput Screening of 1,2,4-Triazole Derivative Libraries

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 4-(3,5-Dioxo-1,2,4-triazolidin-4-yl)butanoic acid

CAS No.: 78409-62-8

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Introduction

The Significance of 1,2,4-Triazoles in Medicinal Chemistry

The 1,2,4-triazole nucleus, a five-membered heterocyclic ring with three nitrogen atoms, is a cornerstone of modern medicinal chemistry.[1][2] This scaffold is considered a "privileged structure" due to its metabolic stability, capacity for hydrogen bonding, and its ability to act as a bioisostere for amide or ester groups.[1] These features contribute to favorable pharmacokinetic profiles and the ability to bind to a diverse range of biological targets.[3] Consequently, 1,2,4-triazole derivatives have been successfully developed into a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[1][4][5]

Prominent examples include the antifungal drugs Fluconazole and Itraconazole, which inhibit the fungal cytochrome P450 enzyme lanosterol 14 α -demethylase (CYP51), and the broad-spectrum antiviral agent Ribavirin.[1][6] The versatility of this scaffold makes libraries of its

derivatives a rich source for discovering novel therapeutic agents against a multitude of targets.
[7][8]

The Role of High-Throughput Screening (HTS) in Drug Discovery

High-Throughput Screening (HTS) is a foundational technology in modern drug discovery, enabling the rapid testing of hundreds of thousands to millions of compounds against a specific biological target or pathway.[9][10] The primary goal of HTS is to identify "hits"—compounds that exhibit a desired biological activity—which can then serve as starting points for more focused medicinal chemistry efforts in a process known as hit-to-lead optimization.[11][12] The HTS workflow encompasses assay development, library screening, and hit confirmation, all of which must be robust, reproducible, and scalable.[9][13]

Objective of this Application Note

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on designing and executing a high-throughput screening campaign for 1,2,4-triazole derivative libraries. It provides detailed, field-proven protocols and explains the scientific rationale behind critical experimental choices, from initial assay development to hit validation.

Section 1: Assay Development and Validation - The Foundation of a Successful Screen

The success of any HTS campaign hinges on the quality of the assay. A robust and reliable assay is essential to distinguish true biological activity from experimental noise and artifacts.
[12][13]

Principle of the Assay: Targeting Cytochrome P450 Enzymes

A common and well-documented mechanism of action for 1,2,4-triazole compounds is the inhibition of cytochrome P450 (CYP) enzymes.[3][6] The nitrogen atom at the N4 position of the triazole ring can coordinate with the heme iron atom at the active site of these enzymes,

disrupting their catalytic activity.^[3] This is the primary mechanism for triazole antifungals that target fungal CYP51 to block ergosterol biosynthesis.^{[1][14]}

This guide will focus on a fluorescence-based assay to screen for inhibitors of a representative human cytochrome P450 enzyme, a common target family for drug metabolism and interaction studies.^{[15][16]} Fluorescence-based assays are widely used in HTS due to their high sensitivity, versatility, and compatibility with automation.^{[17][18]}

Choosing the Right Assay Format: P450-Glo™ Assay

The P450-Glo™ Assay (Promega) is a luminescent, cell-free assay format well-suited for HTS.^[19] It measures the activity of CYP enzymes by quantifying the light produced from the metabolism of a luminogenic substrate. Inhibition of the CYP enzyme by a test compound results in a decrease in the luminescent signal. This format offers high sensitivity and a large dynamic range.^[19]

Detailed Protocol: Assay Miniaturization and Optimization (384-Well Format)

Assay miniaturization is crucial for reducing reagent costs and increasing throughput.^[13] This protocol is optimized for a 384-well plate format.

Objective: To determine the optimal concentrations of enzyme and substrate that yield a robust and reproducible signal.

Materials:

- Recombinant human CYP enzyme (e.g., CYP3A4)
- P450-Glo™ Substrate (e.g., Luciferin-PFBE)
- NADPH Regeneration System
- White, opaque 384-well assay plates
- Positive control inhibitor (e.g., Ketoconazole for CYP3A4)
- Negative control (vehicle, e.g., DMSO)

Procedure:

- Enzyme Titration:
 - Prepare a series of dilutions of the CYP enzyme in reaction buffer.
 - Add a fixed, non-limiting concentration of the luminogenic substrate to each well.
 - Initiate the reaction by adding the NADPH Regeneration System.
 - Incubate for the recommended time (e.g., 30 minutes) at the optimal temperature (e.g., 37°C).
 - Add the Luciferin Detection Reagent to stop the reaction and generate the luminescent signal.
 - Read the luminescence on a plate reader.
 - Plot the signal versus enzyme concentration and select a concentration that gives a robust signal without being saturating (typically in the linear range of the curve).
- Substrate Titration (Km Determination):
 - Using the optimal enzyme concentration determined above, prepare a series of dilutions of the luminogenic substrate.
 - Add the optimal enzyme concentration to each well.
 - Initiate the reaction with the NADPH Regeneration System.
 - Incubate and read the luminescence as described above.
 - Plot the reaction velocity (luminescence signal) versus substrate concentration and fit the data to the Michaelis-Menten equation to determine the K_m (substrate concentration at half-maximal velocity). For the screening assay, a substrate concentration at or near the K_m is typically used.

Protocol: Z'-Factor Calculation for Assay Quality Control

The Z'-factor is a statistical parameter that quantifies the quality of an HTS assay.^{[20][21]} It measures the separation between the distributions of the positive and negative controls.

Calculation: The Z'-factor is calculated using the following formula: $Z' = 1 - (3 * (\sigma_p + \sigma_n)) / |\mu_p - \mu_n|$

Where:

- μ_p = mean of the positive control (e.g., maximum inhibition)
- σ_p = standard deviation of the positive control
- μ_n = mean of the negative control (e.g., no inhibition, vehicle only)
- σ_n = standard deviation of the negative control

Procedure:

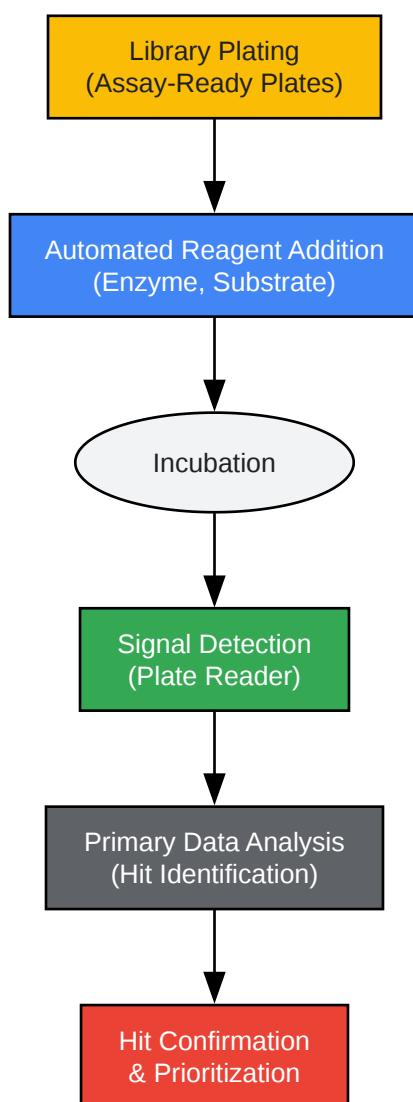
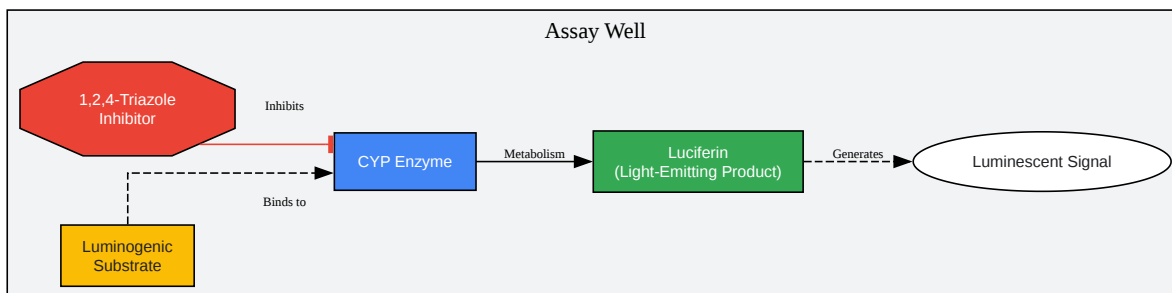
- On a 384-well plate, designate a sufficient number of wells for controls (e.g., 16 wells for positive control and 16 for negative control).
- Add the negative control (vehicle, e.g., 1% DMSO) to the designated wells.
- Add the positive control (a known inhibitor at a concentration that gives maximum inhibition) to its designated wells.
- Run the assay as optimized above.
- Calculate the mean and standard deviation for both control sets.
- Calculate the Z'-factor using the formula.

Interpretation of Z'-Factor Values:^{[22][23]}

Z'-Factor Value	Assay Quality
> 0.5	Excellent
0 to 0.5	Marginal, may require optimization
< 0	Unsuitable for screening

An assay with a Z'-factor of ≥ 0.5 is considered robust and suitable for a full-scale HTS campaign.[\[24\]](#)

Visualization of the Assay Principle



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Caption: The automated high-throughput screening workflow.

Detailed Protocol: Automated HTS Run

Objective: To screen the entire 1,2,4-triazole library at a single concentration to identify primary hits.

Automation and Instrumentation:

- A fully integrated robotic system comprising a plate handler, liquid dispensers, and a plate reader is required.
- Liquid Dispenser: For adding enzyme, substrate, and detection reagents.
- Plate Reader: Capable of reading luminescence from 384-well plates.

Procedure:

- Plate Loading: The automated system retrieves the assay-ready plates containing the library compounds.
- Reagent Addition:
 - The liquid dispenser adds the optimized amount of CYP enzyme to all wells.
 - The system then adds the luminogenic substrate and NADPH regeneration system to initiate the reaction.
- Incubation: The plates are moved to an incubator for the predetermined time and temperature.
- Detection: After incubation, the plates are moved to the plate reader. The detection reagent is added, and the luminescent signal is measured for each well.
- Data Collection: The data from the plate reader is automatically sent to a Laboratory Information Management System (LIMS) for analysis.

Data Analysis and Primary Hit Identification

Primary analysis involves normalizing the raw data and applying a statistical method to identify "hits."

Normalization:

- Raw data from each well is typically normalized to the plate controls. A common method is to calculate the percent inhibition: $\text{Percent Inhibition} = 100 * (1 - (\text{Signal_compound} - \text{Signal_pos}) / (\text{Signal_neg} - \text{Signal_pos}))$
 - Signal_compound = Signal from a well with a test compound
 - Signal_pos = Average signal from positive control wells
 - Signal_neg = Average signal from negative control wells

Hit Selection:

- A "hit" is defined as a compound that produces a signal beyond a certain threshold. A common method is to use a Z-score or a robust Z-score based on the standard deviation of the sample population on the plate.
- A typical hit threshold might be a percent inhibition > 50% or a Z-score > 3 (meaning the signal is more than 3 standard deviations away from the mean of the plate).

Section 4: Hit Confirmation and Prioritization

Not all primary hits are real. This phase is dedicated to confirming the activity and eliminating false positives. [\[25\]](#)[\[26\]](#)

The Concept of a "Hit" and False Positives

A primary hit is simply a compound that meets the statistical cutoff in the initial screen.

[\[25\]](#) However, many of these can be false positives arising from various sources, such as:

- Assay Interference: Compounds that are fluorescent themselves or that inhibit the detection enzyme (e.g., luciferase) rather than the target enzyme.

- **Compound Aggregation:** Some compounds form aggregates at high concentrations that can non-specifically inhibit enzymes.
- **Reactivity:** Unstable or reactive compounds can interfere with the assay.

Protocol: Hit Confirmation and Dose-Response Analysis

Objective: To confirm the activity of primary hits and determine their potency (IC₅₀).

Procedure:

- **Re-test from Source Plate:** Re-test all primary hits in the primary assay, often in triplicate, to confirm their activity.
- **Obtain Fresh Compound:** For confirmed hits, obtain a fresh powder sample to rule out degradation or contamination of the original library sample.
- **Dose-Response Curve Generation:**
 - Create a serial dilution of the confirmed hit compound (e.g., 10-point, 3-fold dilution).
 - Test this dilution series in the primary assay.
 - Plot percent inhibition versus the logarithm of the compound concentration.
 - Fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the enzyme's activity is inhibited). [\[27\]](#)[\[28\]](#)

Data Presentation: Table of Hypothetical Hit Compounds

Compound ID	Primary Screen (% Inhibition)	Confirmed Activity	IC ₅₀ (μM)	Notes
TZL-001	85.2	Yes	1.5	Potent hit
TZL-002	62.1	No	> 50	False positive
TZL-003	91.5	Yes	0.8	Most potent hit
TZL-004	55.8	Yes	12.3	Moderate hit

Protocol: Orthogonal and Counter-Screening Assays

Objective: To ensure the observed activity is specific to the target and not an artifact of the assay technology. [29] Orthogonal Assay:

- An orthogonal assay measures the same biological endpoint but uses a different detection technology. For example, if the primary screen was luminescence-based, an orthogonal assay could be fluorescence-based or use mass spectrometry to directly measure substrate turnover. This helps eliminate compounds that interfere with the primary assay's detection system. [29] Counter-Screen:
 - A counter-screen is used to identify compounds that interfere with a component of the assay other than the primary target. For a P450-Glo™ assay, a key counter-screen is to test the compounds against the luciferase enzyme alone (in the absence of the CYP enzyme) to identify luciferase inhibitors.

Section 5: Troubleshooting and Advanced Considerations

Common Pitfalls in HTS Campaigns

Issue	Potential Cause	Troubleshooting Strategy
Low Z'-Factor	Reagent instability, high variability in controls, low signal-to-background ratio.	Re-optimize enzyme/substrate concentrations. Check reagent stability over time. Ensure consistent liquid handling.
High False Positive Rate	Assay technology is prone to interference. Library contains many PAINS (Pan-Assay Interference Compounds).	Implement rigorous counter-screens early. Filter library for known promiscuous compounds.
Poor Hit Confirmation Rate	Primary screen had high variability. Compounds are unstable or insoluble.	Tighten hit selection criteria. Check compound solubility in assay buffer. Use fresh compound powder for confirmation.

The Challenge of Compound Solubility and Aggregation

Many organic compounds, including some triazole derivatives, have poor aqueous solubility. When the concentration in the assay exceeds the solubility limit, compounds can form aggregates that non-specifically inhibit enzymes, leading to a high rate of false positives.

Mitigation Strategies:

- **Include Detergents:** Adding a low concentration of a non-ionic detergent (e.g., 0.01% Triton X-100) to the assay buffer can help prevent aggregation.
- **Solubility Measurement:** Assess the solubility of hit compounds early in the confirmation process.
- **Visual Inspection:** Microscopic examination of assay wells can sometimes reveal compound precipitation.

Conclusion: Bridging HTS to Lead Optimization

High-throughput screening of a 1,2,4-triazole library is a powerful method for identifying novel chemical starting points for drug discovery. A successful campaign is built on a foundation of rigorous assay development, careful library management, and a systematic process for hit confirmation and triage. The confirmed, potent, and specific hits that emerge from this workflow provide a strong foundation for subsequent structure-activity relationship (SAR) studies and lead optimization, ultimately paving the way for the development of new therapeutics.

References

- Analytical Chemistry. (2021, March 12). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. ACS Publications. [\[Link\]](#)
- BIT 479/579 High-throughput Discovery. (n.d.). Z-factors. Retrieved from [\[Link\]](#)
- Cosh, H. (2023). Investigating the role of cytochrome P450 enzymes in triazole drug efficacy and toxicity in whole organism zebrafish model. Clemson University TigerPrints. [\[Link\]](#)
- Imai, K., & Takaoka, Y. (2020). Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. *Bioinformatics*, 36(22-23), 5464-5470. [\[Link\]](#)

- Cosh, H. (2023, May). Investigating the role of cytochrome P450 enzymes in triazole drug efficacy and toxicity in whole organism zebrafish model. Clemson University. [\[Link\]](#)
- Reetz, M. T., Becker, M. H., Kühling, K. M., & Holzwarth, A. (1997). A Fluorescence-Based Assay for High-Throughput Screening of Coupling Reactions. Application to Heck Chemistry. *Journal of the American Chemical Society*, 119(48), 11657-11663. [\[Link\]](#)
- Hester, M. M., et al. (2024). Development and validation of CYP26A1 inhibition assay for high-throughput screening. *Biotechnology and Applied Biochemistry*, e202300659. [\[Link\]](#)
- Analytical Chemistry. (2019). Recent Advances in Design of Fluorescence-Based Assays for High-Throughput Screening. ACS Publications. [\[Link\]](#)
- Burns, D. J., et al. (1998). Development of fluorescence-based high-throughput screening assays: choice of appropriate instrumentation. *SPIE Proceedings*, 3259. [\[Link\]](#)
- Auld, D. S., & Englund, E. E. (2015). Assay Validation in High Throughput Screening – from Concept to Application. IntechOpen. [\[Link\]](#)
- GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. Retrieved from [\[Link\]](#)
- Bellmann, R., & Smuszkiewicz, P. (2017). Triazole antifungal agents drug-drug interactions involving hepatic cytochrome P450. *Expert Opinion on Drug Metabolism & Toxicology*, 13(10), 1035-1049. [\[Link\]](#)
- Charles River Laboratories. (n.d.). High-Throughput Screening (HTS) Services. Retrieved from [\[Link\]](#)
- Sharma, P., et al. (2021). Design and Implementation of High Throughput Screening Assays for Drug Discoveries. *Journal of Pharmaceutical Research International*, 33(46B), 382-397. [\[Link\]](#)
- ResearchGate. (n.d.). Triazole antifungal agents drug–drug interactions involving hepatic cytochrome P450. Retrieved from [\[Link\]](#)
- On HTS. (2023, December 12). Z-factor. Retrieved from [\[Link\]](#)

- Hyland, R., et al. (2003). Identification of the Cytochrome P450 Enzymes Involved in the N-oxidation of Voriconazole. *Drug Metabolism and Disposition*, 31(5), 540-547. [[Link](#)]
- Gitter, A., et al. (2018). Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery. *bioRxiv*. [[Link](#)]
- MSU Drug Discovery. (n.d.). Resources for Assay Development and High Throughput Screening. Retrieved from [[Link](#)]
- BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [[Link](#)]
- News-Medical. (2026, January 27). Biochemical Assays for Efficient Hit Prioritization After Screening. Retrieved from [[Link](#)]
- BellBrook Labs. (n.d.). A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays. Retrieved from [[Link](#)]
- Moir, M., et al. (2019). Development, Optimization, and Validation of a High Throughput Screening Assay for Identification of Tat and Type II Secretion Inhibitors of *Pseudomonas aeruginosa*. *Frontiers in Cellular and Infection Microbiology*, 9, 250. [[Link](#)]
- BMG LABTECH. (2025, January 27). The Z prime value (Z'). Retrieved from [[Link](#)]
- Kumar, K., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. *Bioorganic Chemistry*, 116, 105315. [[Link](#)]
- Jones, A. M., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. *Future Medicinal Chemistry*, 9(18), 2137-2153. [[Link](#)]
- Szymańska, E., et al. (2020). New Application of 1,2,4-Triazole Derivatives as Antitubercular Agents. Structure, In Vitro Screening and Docking Studies. *Molecules*, 25(24), 6032. [[Link](#)]
- Wang, Y., et al. (2022). Synthesis methods of 1,2,3-/ 1,2,4-triazoles: A review. *Frontiers in Chemistry*, 10, 999329. [[Link](#)]

- Dirocco, D. A., et al. (2018). A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor. *RSC Advances*, 8(3), 1579-1583. [[Link](#)]
- Strzelecka, E., & Swiątek, P. (2021). 1,2,4-Triazoles as Important Antibacterial Agents. *Pharmaceuticals*, 14(4), 349. [[Link](#)]
- Montgomery, C., & Zinner, J. (2015). Challenges in Secondary Analysis of High Throughput Screening Data. *Proceedings of the 6th ACM Conference on Bioinformatics, Computational Biology and Health Informatics*, 496-505. [[Link](#)]
- Casey, W. M., et al. (2011). Dose-Response Modeling of High-Throughput Screening Data. *Journal of Pharmacogenomics & Pharmacoproteomics*, S2, 001. [[Link](#)]
- SYNENTEC GmbH. (2020, September). Dose Response (AN-B243-XX-02). Retrieved from [[Link](#)]
- Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. *ACS Medicinal Chemistry Letters*, 2(10), 737-739. [[Link](#)]
- Sebaugh, J. L. (2011). Dose–Response Curves and the Determination of IC50 and EC50 Values. *Journal of Medicinal Chemistry*, 54(21), 7377-7379. [[Link](#)]
- CLYTE. (2025, September 17). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [[Link](#)]
- El-Sayed, N. F., & El-ACSM, A. A. (2020). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. *Molecules*, 25(16), 3706. [[Link](#)]
- *European Journal of Medicinal Chemistry*. (2025, February 15). Discovery and optimization of 1,2,4-triazole derivatives as novel ferroptosis inhibitors. Retrieved from [[Link](#)]
- AXXAM. (n.d.). Challenges of HTS in early-stage drug discovery. Retrieved from [[Link](#)]
- Marketing with Tom. (2025, February 20). Best Practices for Troubleshooting Low-Performing Campaigns. Retrieved from [[Link](#)]

- Research Square. (n.d.). Synthesis of 1,2,4-triazole derivatives and evaluation of their antioxidant activity. Retrieved from [\[Link\]](#)
- Valler, M. J., & Hawkins, A. R. (2018). Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. *SLAS Discovery*, 23(8), 739-752. [\[Link\]](#)

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- [4. An insight on medicinal attributes of 1,2,4-triazoles - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. scispace.com \[scispace.com\]](#)
- [6. pdf.benchchem.com \[pdf.benchchem.com\]](#)
- [7. lifechemicals.com \[lifechemicals.com\]](#)
- [8. Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [9. criver.com \[criver.com\]](#)
- [10. Design and Implementation of High Throughput Screening Assays for Drug Discoveries | IntechOpen \[intechopen.com\]](#)
- [11. bellbrooklabs.com \[bellbrooklabs.com\]](#)
- [12. axxam.com \[axxam.com\]](#)
- [13. Assay Validation in High Throughput Screening – from Concept to Application | IntechOpen \[intechopen.com\]](#)
- [14. open.clemson.edu \[open.clemson.edu\]](#)

- [15. Triazole antifungal agents drug-drug interactions involving hepatic cytochrome P450 - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [16. researchgate.net \[researchgate.net\]](#)
- [17. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [18. pubs.acs.org \[pubs.acs.org\]](#)
- [19. Development and validation of CYP26A1 inhibition assay for high-throughput screening - PubMed \[pubmed.ncbi.nlm.nih.gov\]](#)
- [20. Z-factors – BIT 479/579 High-throughput Discovery \[htds.wordpress.ncsu.edu\]](#)
- [21. academic.oup.com \[academic.oup.com\]](#)
- [22. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad \[graphpad.com\]](#)
- [23. assay.dev \[assay.dev\]](#)
- [24. bmglabtech.com \[bmglabtech.com\]](#)
- [25. Machine Learning Assisted Hit Prioritization for High Throughput Screening in Drug Discovery - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [26. drugtargetreview.com \[drugtargetreview.com\]](#)
- [27. synentec.com \[synentec.com\]](#)
- [28. pubs.acs.org \[pubs.acs.org\]](#)
- [29. bellbrooklabs.com \[bellbrooklabs.com\]](#)
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